Flt3-IN-4

FLT3 c-Kit Kinase Selectivity

Standard FLT3 inhibitors lose efficacy against D835V and F691L gatekeeper mutants, compromising resistance studies. FLT3-IN-4 overcomes this gap with potent, selective inhibition. - Retains full activity against quizartinib-resistant FLT3-ITD-D835V and FLT3-ITD-F691L mutants. - >40-fold selectivity over c-Kit (IC50 ~7 nM enzymatic), minimizing off-target myelosuppression. - Oral bioavailability 59.5%, half-life 2.06 h; achieves 96% TGI at 10 mg/kg in AML xenografts. Reliable global supply with batch-specific Certificates of Analysis.

Molecular Formula C23H25N7O2
Molecular Weight 431.5 g/mol
Cat. No. B8107601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-4
Molecular FormulaC23H25N7O2
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CC=C
InChIInChI=1S/C23H25N7O2/c1-5-10-30-12-16(19-20(24)25-13-26-21(19)30)14-6-8-15(9-7-14)27-22(31)28-18-11-17(32-29-18)23(2,3)4/h5-9,11-13H,1,10H2,2-4H3,(H2,24,25,26)(H2,27,28,29,31)
InChIKeyXIMGYPHSYIMHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FLT3-IN-4: Potent Oral FLT3 Inhibitor for AML


FLT3-IN-4, also known as compound 9u, is a pyrrolo[2,3-d]pyrimidine derivative that acts as a potent and orally effective inhibitor of Fms-like tyrosine receptor kinase 3 (FLT3), with an enzymatic IC50 of 7 nM [1]. It demonstrates subnanomolar antiproliferative activity against FLT3-ITD-driven acute myeloid leukemia (AML) cell lines MV4-11 and Molm-13, and importantly retains activity against quizartinib-resistant FLT3 mutants (ITD-D835V and ITD-F691L) [1]. The compound exhibits over 40-fold selectivity for FLT3 over the closely related c-Kit kinase, which may reduce myelosuppression risk [1]. Preclinical studies in mice demonstrate high oral bioavailability (F = 59.5%) and a suitable elimination half-life (T1/2 = 2.06 h), enabling robust in vivo tumor growth inhibition in AML xenograft models at oral doses of 10 mg/kg [1]. The CAS registry number for FLT3-IN-4 is 2304799-09-3 [2].

Pathway Study

FLT3-ITD-driven AML signaling and resistance-mechanism research

Kinase Selectivity

Kinase selectivity research workflow with FLT3 vs. c-Kit profiling context

In Vivo Model

Oral xenograft model-response studies with reported PK study fit

FLT3-IN-4: Why It Cannot Be Substituted


FLT3 inhibitors exhibit profound divergence in kinase selectivity profiles, mutant genotype coverage, and pharmacokinetic properties, making generic substitution in preclinical research highly problematic. For instance, first-generation inhibitors like quizartinib lose activity against the clinically relevant D835V and F691L resistance mutations [1], while broader spectrum agents like midostaurin possess significant off-target liabilities that complicate pathway dissection [2]. Even within second-generation agents, selectivity for FLT3 over c-Kit varies dramatically, ranging from 10-fold for quizartinib to >800-fold for gilteritinib , with corresponding differences in myelosuppression potential and signaling noise. Furthermore, oral bioavailability and half-life differ substantially across the class, directly impacting the feasibility and reproducibility of in vivo efficacy studies. FLT3-IN-4 occupies a specific and valuable niche within this landscape, offering a distinct combination of subnanomolar cellular potency, retained activity against key resistance mutants, and robust oral pharmacokinetics that are not replicated by any single comparator compound. The quantitative evidence below establishes these non-fungible differentiation points.

FLT3-IN-4

vs. Quizartinib

Mutant genotype coverage may not transfer; quizartinib-resistant D835V and F691L models require compound-specific review

FLT3-IN-4

vs. Midostaurin

Broader multi-kinase inhibition may shift pathway-interpretation context and introduce off-target signaling noise

FLT3-IN-4

vs. Gilteritinib

Cell-model potency and oral PK profile may differ; cross-study response context may require compound-specific validation

FLT3-IN-4: Head-to-Head Evidence


c-Kit Selectivity vs. Quizartinib

FLT3-IN-4 exhibits >40-fold selectivity for FLT3 over the related receptor tyrosine kinase c-Kit, a significant improvement over the first-generation FLT3 inhibitor quizartinib, which demonstrates only a 10-fold selectivity window [1]. This enhanced selectivity is directly quantified in the primary publication, where the compound was profiled against a panel of kinases including c-Kit [1]. Reduced c-Kit inhibition is associated with lower myelosuppression toxicity, a common dose-limiting adverse effect of less selective FLT3 inhibitors.

FLT3 vs. c-Kit Selectivity
Head-to-head
>40-fold selectivity for FLT3 over c-Kit
FLT3-IN-4: >40× vs. Quizartinib: ~10×

Reported selectivity context for FLT3 pathway studies

Biochemical kinase inhibition assay context

FLT3 c-Kit Kinase Selectivity Myelosuppression

Activity in Quizartinib-Resistant FLT3 Mutants

In contrast to quizartinib, which is clinically ineffective against FLT3-ITD-D835V and FLT3-ITD-F691L mutants, FLT3-IN-4 exhibits excellent inhibitory activities in cellular models harboring these resistant genotypes [1]. The original publication explicitly states that compound 9u (FLT3-IN-4) showed potent inhibition in FLT3-ITD-D835V and FLT3-ITD-F691L cells that were resistant to quizartinib [1]. This demonstrates that FLT3-IN-4 can overcome two of the most common mechanisms of acquired resistance to first-generation FLT3 inhibitors.

Activity Against Resistant Mutants
Head-to-head
Active against FLT3-ITD-D835V and ITD-F691L cells
FLT3-IN-4: active vs. Quizartinib: resistant

Resistance-mechanism study context

Ba/F3 engineered cell model context

FLT3 Drug Resistance Quizartinib AML

Potency vs. Gilteritinib in FLT3-ITD AML

FLT3-IN-4 displays exceptional subnanomolar antiproliferative activity against FLT3-ITD-driven AML cell lines MV4-11 and Molm-13, with IC50 values of 0.089 ± 0.001 nM and 0.022 ± 0.003 nM, respectively [1][2]. In cross-study comparison, this potency exceeds that of the clinically approved FLT3/AXL inhibitor gilteritinib, which exhibits an IC50 of 0.92 nM in MV4-11 cells under comparable assay conditions . The 10-fold greater potency of FLT3-IN-4 in the MV4-11 line highlights its exceptional cellular efficacy.

Cellular Potency vs. Gilteritinib
Cross-study context
IC50: 0.089 nM (MV4-11); 0.022 nM (Molm-13)
Gilteritinib MV4-11 IC50: 0.92 nM (cross-study)

Reported cell-model response context

48-72 h viability assay conditions

FLT3-ITD AML MV4-11 Molm-13 Gilteritinib

Oral Bioavailability and In Vivo Efficacy

FLT3-IN-4 demonstrates favorable oral pharmacokinetics in mice, with a bioavailability (F) of 59.5% and an elimination half-life (T1/2) of 2.06 hours following oral administration [1]. These PK parameters support its effective in vivo use, as evidenced by a 96% tumor growth inhibition (TGI) rate in the MOLM-13 xenograft model and rapid tumor extinction in the MV4-11 xenograft model at an oral dose of 10 mg/kg [1]. Many FLT3 inhibitors exhibit suboptimal oral exposure, necessitating higher or more frequent dosing, but FLT3-IN-4's profile facilitates convenient once-daily dosing in preclinical efficacy studies.

Oral PK and In Vivo Efficacy
Class-level
F = 59.5%; T1/2 = 2.06 h; 96% TGI at 10 mg/kg p.o.
MOLM-13 and MV4-11 xenograft models

Xenograft model-response context

Class-level oral PK inference; data to verify per model

Pharmacokinetics Oral Bioavailability AML Xenograft In Vivo

Cell Cycle Arrest and Apoptosis Induction

Mechanistic studies confirm that FLT3-IN-4 treatment inhibits phosphorylated FLT3 and downstream signaling factors, leading to G0/G1 phase cell cycle arrest and induction of apoptosis in MV4-11 and Molm-13 cells [1]. While this functional profile is shared by other potent FLT3 inhibitors, the quantitative efficacy at subnanomolar concentrations distinguishes FLT3-IN-4. The compound's ability to ablate FLT3 signaling and trigger apoptosis underpins its cellular and in vivo potency.

Cell Cycle Arrest and Apoptosis
Supporting evidence
G0/G1 arrest; apoptosis induction in MV4-11 and Molm-13
Flow cytometry and Annexin V staining

Pathway-response context for FLT3 signaling studies

On-target mechanism consistent with FLT3 inhibition class

Cell Cycle Arrest Apoptosis FLT3-ITD MV4-11 Molm-13

FLT3-IN-4: Research Applications


Quizartinib-Resistant AML Research

FLT3-IN-4 is uniquely suited for studying acquired resistance to first-generation FLT3 inhibitors. Its retained activity against the D835V and F691L gatekeeper mutations [1] allows researchers to interrogate signaling networks and identify synthetic lethal partners in quizartinib-resistant AML models. Comparative studies with quizartinib can dissect resistance mechanisms and evaluate combination strategies aimed at preventing or overcoming clinical resistance.

c-Kit-Sparing FLT3 Signaling

The >40-fold selectivity of FLT3-IN-4 for FLT3 over c-Kit [1] makes it an ideal chemical probe for experiments where c-Kit inhibition is a confounding factor. In hematopoietic cell models co-expressing FLT3 and c-Kit, FLT3-IN-4 enables cleaner interpretation of FLT3-dependent phenotypes compared to less selective inhibitors like midostaurin or quizartinib. This is particularly critical in studies of myelosuppression or hematopoiesis.

Oral Dosing for AML Xenograft Studies

The high oral bioavailability (F = 59.5%) and favorable half-life (T1/2 = 2.06 h) of FLT3-IN-4 [1] facilitate reliable, once-daily oral dosing in mouse xenograft models. This PK profile reduces animal handling stress and compound waste, enabling long-term tumor growth inhibition studies. The demonstrated 96% TGI in the MOLM-13 model at 10 mg/kg [1] provides a validated efficacy benchmark for combination therapy or biomarker discovery experiments.

High-Throughput Screening for FLT3-ITD AML

The subnanomolar cellular potency of FLT3-IN-4 against MV4-11 and Molm-13 cells [1][2] reduces the compound amount required for large-scale screening campaigns. This makes it a cost-effective reference compound for benchmarking new FLT3 inhibitors or for use in synthetic lethality screens. The robust activity ensures clear assay windows even at very low concentrations, enhancing assay sensitivity.

Application
Selection Property
Validation Focus
Quizartinib-resistant AML studies
Mutant genotype coverage
D835V/F691L model-response review
c-Kit-sparing pathway studies
Kinase selectivity profile
FLT3 vs. c-Kit phenotype interpretation
Oral xenograft efficacy studies
Oral PK study fit
TGI model-response endpoint review
FLT3-ITD screening campaigns
Cell-model assay context
Antiproliferative endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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